molecular formula C11H7Cl2N3O3S B7759364 6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B7759364
M. Wt: 332.2 g/mol
InChI Key: FLWUBBFOZPHWCD-UHFFFAOYSA-N
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Description

6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms

Properties

IUPAC Name

6-[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N3O3S/c12-5-1-2-6(7(13)3-5)8(17)4-20-10-9(18)14-11(19)16-15-10/h1-3H,4H2,(H2,14,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWUBBFOZPHWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)CSC2=NNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,4-dichlorophenylacetic acid and 1,2,4-triazine-3,5(2H,4H)-dione.

    Formation of Thioether Linkage: The 2,4-dichlorophenylacetic acid is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with 1,2,4-triazine-3,5(2H,4H)-dione in the presence of a base such as triethylamine to form the thioether linkage.

    Cyclization: The intermediate product undergoes cyclization under reflux conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of agrochemicals and polymer stabilizers.

Mechanism of Action

The mechanism of action of 6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes and proteins involved in cellular processes.

    Pathways: It can interfere with metabolic pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trisubstituted-1,3,5-triazines: These compounds share the triazine ring structure but differ in their substituents.

    2,4-dichlorophenyl derivatives: Compounds with similar phenyl groups but different functional groups attached.

Uniqueness

6-((2-(2,4-dichlorophenyl)-2-oxoethyl)thio)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific combination of a triazine ring, a 2,4-dichlorophenyl group, and a thioether linkage

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